4-Chlorobenzenesulfinic acid
Description
Overview of Arenesulfinic Acids and Their Significance
Arenesulfinic acids are a class of organosulfur compounds characterized by a sulfinic acid functional group (-SO₂H) attached to an aromatic ring. These compounds are notable for their unique reactivity, serving as versatile intermediates in organic synthesis. cymitquimica.com They are stronger acids than carboxylic acids and are soluble in many organic solvents, though their stability can be limited as they may undergo disproportionation to form thiosulfonates and sulfonic acids. thieme-connect.de The sulfur atom in arenesulfinic acids is chiral, making them valuable precursors for the synthesis of a wide range of chiral sulfur-containing molecules like sulfoxides and sulfinamides. thieme-connect.de Their importance extends to the synthesis of pharmaceuticals, dyes, and agrochemicals. cymitquimica.comchembk.com
Historical Context of 4-Chlorobenzenesulfinic Acid Research
The study of arenesulfonic acids and their derivatives dates back to the 19th and early 20th centuries, driven by the development of the dyestuff industry. thieme-connect.dethieme-connect.de While specific early research on this compound is less documented, the foundational work on arenesulfinic acids established the methods for their synthesis and understood their basic reactivity. Early methods often involved the reduction of the more stable arenesulfonyl chlorides. The development of organic chemistry provided a deeper understanding of the mechanisms of their reactions and expanded their utility in synthetic applications. researchgate.net
Scope and Research Focus of the Review
This article focuses exclusively on the chemical properties, synthesis, and applications of this compound. It will detail the common synthetic pathways to this compound and describe its key physical, spectroscopic, and chemical properties. Furthermore, it will explore its applications as a building block in organic synthesis, its role in the development of catalysts, and its use in the field of materials science. The review adheres strictly to these topics, providing a focused scientific overview.
Structure
3D Structure
Properties
IUPAC Name |
4-chlorobenzenesulfinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQYAMDZQAEDLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024768 | |
| Record name | 4-Chlorobenzenesulphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100-03-8 | |
| Record name | 4-Chlorobenzenesulfinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Chlorobenzenesulfinic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfinic acid, 4-chloro- | |
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| Record name | 4-Chlorobenzenesulphinic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-chlorobenzenesulphinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.557 | |
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| Record name | 4-CHLOROBENZENESULFINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK78NW65EY | |
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Synthetic Methodologies and Advances in 4 Chlorobenzenesulfinic Acid Preparation
Reduction of Sulfonyl Halides
The reduction of sulfonyl halides, particularly 4-chlorobenzenesulfonyl chloride and fluoride (B91410), stands as a prominent route for the preparation of 4-chlorobenzenesulfinic acid. This approach is valued for its efficiency and adaptability to both laboratory and industrial scales.
Reduction of 4-Chlorobenzenesulfonyl Chloride with Alkali Sulfites
A widely employed method for synthesizing this compound involves the reduction of 4-chlorobenzenesulfonyl chloride using alkali sulfites, such as sodium sulfite (B76179). oup.comrsc.org This reaction is typically carried out in an aqueous medium where the sulfonyl chloride is treated with a sulfite salt, leading to the formation of the corresponding sulfinate.
The efficiency of the reduction of 4-chlorobenzenesulfonyl chloride with alkali sulfites is significantly influenced by reaction parameters, particularly temperature and pH.
Temperature: The reaction is commonly conducted at elevated temperatures, typically between 70-80°C, to ensure a reasonable reaction rate. oup.comthieme-connect.de Maintaining the temperature within this range for several hours is crucial for driving the reaction to completion. oup.comthieme-connect.de
pH: The pH of the reaction mixture is another critical factor. The process is often initiated under neutral to slightly alkaline conditions to facilitate the reduction by the sulfite. Following the reduction, the reaction mixture is strongly acidified, usually with concentrated hydrochloric acid, to precipitate the this compound. thieme-connect.degoogle.com
A study detailed a process where the reaction of 4-chlorobenzenesulfonyl chloride with sodium sulfite and sodium bicarbonate in water at 80°C for 4 hours resulted in a 70% yield of sodium 4-chlorobenzenesulfinate (B8685509). rsc.org Another procedure involves heating a mixture of 4-chlorobenzenesulfonyl chloride and sodium sulfite heptahydrate in water at 70-80°C for 5 hours, followed by acidification to yield this compound. oup.com
Table 1: Optimization of Reaction Conditions for the Reduction of 4-Chlorobenzenesulfonyl Chloride
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Reactants | 4-Chlorobenzenesulfonyl chloride, Sodium sulfite, Sodium bicarbonate | 70% yield of sodium 4-chlorobenzenesulfinate | rsc.org |
| Solvent | Water | - | rsc.org |
| Temperature | 80°C | - | rsc.org |
| Reaction Time | 4 hours | - | rsc.org |
| Reactants | 4-Chlorobenzenesulfonyl chloride, Sodium sulfite heptahydrate | High yield of this compound | oup.com |
| Solvent | Water | - | oup.com |
| Temperature | 70-80°C | - | oup.com |
| Reaction Time | 5 hours | - | oup.com |
The reduction of 4-chlorobenzenesulfonyl chloride with alkali sulfites has been successfully adapted for large-scale production. cas.cn A modified route for large-scale synthesis involves acidifying the intermediate sulfinate salt with aqueous HCl and then extracting the resulting this compound with an organic solvent like methyl tert-butyl ether (MTBE). cas.cn This extraction method is advantageous as the sulfinic acid exhibits low solubility in water but is soluble in organic solvents. cas.cn This process has been optimized to reduce the volume of water required without compromising the yield. cas.cn For instance, starting from 178 g of 4-chlorobenzenesulfonyl chloride, 137 g of this compound can be obtained. cas.cn
Table 2: Large-Scale Synthesis of this compound
| Starting Material | Reagents | Solvent | Yield | Reference |
|---|
Reduction of 4-Chlorobenzenesulfonyl Fluoride
An alternative to using the chloride derivative is the reduction of 4-chlorobenzenesulfonyl fluoride. A typical procedure involves adding 4-chlorobenzenesulfonyl fluoride to a vigorously stirred solution of sodium sulfite in water pre-warmed to 70°C. The mixture is then heated at 70-80°C for 5 hours, followed by a brief period at 100°C. Subsequent strong acidification with concentrated hydrochloric acid, cooling, and filtration yields this compound as a white precipitate. thieme-connect.de This method has been reported to produce the acid in an 81% yield. thieme-connect.de
Hydrolysis-Based Synthetic Routes
Hydrolysis of sulfinic acid derivatives, particularly esters, provides another pathway to this compound. This method is often characterized by mild reaction conditions.
Hydrolysis of Arenesulfinic Acid Esters
The hydrolysis of arenesulfinic acid esters is a facile method for obtaining the corresponding metal arenesulfinates. thieme-connect.de This reaction proceeds rapidly, often completing within minutes in dilute sodium hydroxide (B78521) at 0°C. thieme-connect.de In contrast, acidic hydrolysis of these esters occurs at a slower rate. thieme-connect.de The resulting sulfinate salts can then be acidified to yield the desired arenesulfinic acid. This approach is part of a broader strategy for synthesizing sulfinic acid salts, which are noted for being thermally and moisture-insensitive solids. researchgate.net
Hydrolysis of Arenesulfinyl Halides
A foundational method for the preparation of arenesulfinic acids, including the 4-chloro derivative, is the hydrolysis of the corresponding arenesulfinyl halides. thieme-connect.de Specifically, 4-chlorobenzenesulfinyl chloride serves as the immediate precursor in this reaction. The hydrolysis process is a direct and effective route to obtaining the desired sulfinic acid. thieme-connect.de While the reaction can proceed under acidic conditions, alkaline hydrolysis of arenesulfinic acid esters is noted to be a rapid process, often completing within minutes in a dilute sodium hydroxide solution at low temperatures. thieme-connect.de
Reactions Involving Sulfur Dioxide
Sulfur dioxide is a key reagent in several synthetic routes to this compound, primarily through its reactions with organometallic reagents and in Friedel-Crafts type reactions.
Organometallic Reagent Reactions with Sulfur Dioxide
The reaction of organometallic compounds with sulfur dioxide provides a direct pathway to arenesulfinates, which are then acidified to yield the corresponding arenesulfinic acids. thieme-connect.dechembk.com This approach is versatile, accommodating both Grignard and organolithium reagents. A common challenge in these reactions is the formation of sulfoxides as undesired byproducts. thieme-connect.de To mitigate this, it is often recommended to add the organometallic reagent to an excess of sulfur dioxide. thieme-connect.de
The reaction of a Grignard reagent, specifically 4-chlorophenylmagnesium bromide, with sulfur dioxide is a well-established method for synthesizing this compound. thieme-connect.dechembk.com The Grignard reagent, prepared from the corresponding aryl halide, acts as a nucleophile, attacking the electrophilic sulfur atom of sulfur dioxide. Subsequent acidic workup yields the final product. The general scheme for this reaction involves the formation of a magnesium salt of the sulfinic acid, which is then protonated. libretexts.org
To illustrate the reaction conditions, the following table outlines a typical procedure:
| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Product |
| 4-Chlorophenylmagnesium bromide | Sulfur Dioxide (SO₂) | Diethyl ether | Addition of Grignard to excess SO₂ | This compound |
Similar to Grignard reagents, organolithium compounds can be employed for the synthesis of arenesulfinic acids. thieme-connect.de The reaction of 4-chlorophenyllithium with sulfur dioxide follows a comparable mechanism, where the highly nucleophilic organolithium reagent attacks the sulfur dioxide molecule. thieme-connect.derug.nl This is followed by acidification to produce this compound. This method offers an alternative to the Grignard-based synthesis and can be advantageous depending on the availability of starting materials and desired reaction conditions. thieme-connect.de
Friedel-Crafts Type Reactions with Aromatic Compounds and Sulfur Dioxide
The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, can be adapted for the synthesis of arenesulfinic acids. thieme-connect.dechembk.com This method involves the reaction of an aromatic compound, in this case, chlorobenzene, with sulfur dioxide in the presence of a strong Lewis acid catalyst, such as aluminum trichloride. thieme-connect.depressbooks.pub The Lewis acid activates the sulfur dioxide, facilitating its electrophilic attack on the aromatic ring. pressbooks.pub This reaction directly introduces the sulfinic acid group onto the aromatic nucleus. thieme-connect.de While effective, this method has been noted to require low temperatures and the handling of toxic gases. chembk.com
The following table summarizes the key components of this reaction:
| Aromatic Substrate | Reagent | Catalyst | Product |
| Chlorobenzene | Sulfur Dioxide (SO₂) | Aluminum Chloride (AlCl₃) | This compound |
Electrochemical Synthesis Approaches
Modern synthetic chemistry has increasingly turned to electrochemical methods to drive reactions, offering potential advantages in terms of selectivity and reduced use of hazardous reagents. While the direct electrochemical synthesis of this compound is not extensively detailed in the provided search results, the broader field of electrochemical synthesis of sulfinic acids and their derivatives is an active area of research. amanote.comredalyc.orgrsc.org
Electrochemical methods have been explored for the synthesis of sulfinic esters from thiophenols and alcohols, demonstrating the feasibility of forming sulfur-oxygen bonds under electrochemical conditions. chemrxiv.org Additionally, studies on the electrochemical reduction of aromatic sulfonyl chlorides have identified sulfinic acid derivatives as key intermediates. redalyc.org Research has also been conducted on the electrochemical oxidation of 4-chloroaniline (B138754) in the presence of arylsulfinic acids, leading to the formation of other sulfur-containing compounds. nih.govrsc.org These related studies suggest that an electrochemical approach to synthesizing this compound, potentially through the reduction of 4-chlorobenzenesulfonyl chloride or the direct functionalization of chlorobenzene, is a plausible and area for future development.
Green Chemistry Principles in Electrochemical Preparations
The application of electrochemical methods in organic synthesis aligns well with the principles of green chemistry, offering a more sustainable alternative to traditional chemical processes. google.com Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Electrochemical synthesis, by using electrons as a "reagent," can replace toxic or dangerous oxidizing and reducing agents, minimize waste, and often reduce energy consumption. google.comresearchgate.net
Several key green chemistry principles are particularly relevant to electrochemical preparations involving compounds like this compound:
Waste Prevention: Electrochemical reactions can be highly selective, minimizing the formation of unwanted by-products and reducing the need for extensive purification steps, which in turn decreases waste generation. google.com
Energy Efficiency: Many electrochemical syntheses can be conducted at ambient temperature and pressure, reducing the energy requirements compared to conventional methods that often need heating. google.com This aligns with the principle of designing for energy efficiency.
Safer Solvents and Auxiliaries: Electrochemical methods are often compatible with aqueous solutions, reducing the reliance on volatile and toxic organic solvents. google.com Solvents can account for 50-80% of the mass in a standard chemical operation and contribute significantly to the environmental impact.
Reduce Derivatives: The high specificity of some electrochemical processes can eliminate the need for protecting groups, thereby simplifying synthetic routes and reducing the number of reaction steps.
In the context of this compound, electrochemical methods have been employed for the synthesis of new sulfonamide derivatives in aqueous solutions. google.com This approach showcases the benefits of green chemistry by providing high yields at room temperature without the use of toxic reagents and solvents, using a carbon electrode in an environmentally friendly manner. google.com
Novel and Eco-Friendly Synthetic Strategies
Recent research has focused on developing more environmentally benign methods for synthesizing and utilizing this compound, emphasizing aqueous reactions and ambient temperature protocols.
The use of water as a solvent is a cornerstone of green chemistry, and several synthetic routes involving this compound have been adapted to aqueous media. A notable process involves the reaction of a crude 4-chlorobenzenesulfochloride melt with an aqueous alkali metal sulfite solution at a pH of 6 to 9. wikipedia.org The resulting 4-chlorobenzenesulfinate can then be acidified to precipitate the free this compound. wikipedia.org This method avoids the need for organic solvents and allows for high yields. wikipedia.org
Another significant application is the electrochemical synthesis of sulfonamide derivatives, where this compound is used as a nucleophile in a Michael-type reaction. google.com These reactions are performed in an aqueous phosphate (B84403) buffer solution, demonstrating that complex organic transformations can be carried out efficiently in water. google.com The solubility of this compound in aqueous solutions makes it a suitable reagent for such processes.
Table 1: Example of this compound Preparation in an Aqueous System
| Step | Reactants | Conditions | Product | Yield | Reference |
| 1 | Crude 4-chlorobenzenesulfochloride melt, Aqueous solution of Sodium Sulfite and Sodium Bicarbonate | 60-70 °C | Aqueous solution of Sodium 4-chlorobenzenesulfinate | - | wikipedia.org |
| 2 | Aqueous Sodium 4-chlorobenzenesulfinate, 30% Hydrochloric Acid | Cooling | This compound | 82.2% | wikipedia.org |
This table is based on data presented in a patent for the preparation of 4-chloro-phenyl-sulphonyl-compounds. wikipedia.org
Conducting reactions at ambient temperature is a key goal for reducing the energy footprint of chemical synthesis. Several protocols involving this compound have been successfully implemented at room temperature.
For instance, the electrochemical synthesis of sulfonamides from 4-propyl-1,2,4-triazolidine-3,5-dione and this compound proceeds efficiently at 25 ± 1 °C. google.com This method highlights how electrochemistry can facilitate reactions under mild conditions. google.com In a different approach, the reaction of various sulfinic acids, including this compound, with (E)-(2-nitrovinyl)benzene has been shown to work well at room temperature in the presence of a catalyst like N-hydroxyphthalimide (NHPI).
A process for preparing this compound from its corresponding sulfonyl chloride can also be conducted at temperatures inclusive of room temperature (20-90 °C). wikipedia.org Furthermore, subsequent reactions, such as the conversion to 4-chlorophenyl methyl sulfone, can be initiated at room temperature before heating. wikipedia.org
The direct synthesis of this compound from 4-chlorobenzene and sodium thiosulfate (B1220275) is not a widely reported standard procedure in the surveyed chemical literature. The reaction between an aryl halide and sodium thiosulfate typically leads to the formation of a Bunte salt (S-aryl thiosulfate), which upon hydrolysis generally yields a thiol (thiophenol), not a sulfinic acid. durham.ac.uk
A more established and regioselective method for introducing a sulfinyl or sulfonyl group onto an aromatic ring, which starts from an aniline (B41778) derivative, is the Sandmeyer-type reaction. orgsyn.org In this sequence, an aniline, such as 4-chloroaniline, is first converted to its corresponding diazonium salt. orgsyn.orgucm.es This diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst (e.g., cuprous chloride) to form an arylsulfonyl chloride. orgsyn.orgucm.es The resulting 4-chlorobenzenesulfonyl chloride can then be readily reduced to this compound. wikipedia.org This multi-step, yet highly reliable, process allows for precise control over the position of the sulfonyl group on the aromatic ring. orgsyn.org The sulfur dioxide can be used as a gas dissolved in a solvent like acetic acid or from a solid surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) to improve handling. ucm.es
Applications in Chemical Synthesis
Role in Organic Synthesis
4-Chlorobenzenesulfinic acid is a versatile reagent in organic synthesis. It serves as a precursor for a variety of sulfur-containing compounds. For example, it is used to synthesize sulfones and sulfonamides, which are important structural motifs in many biologically active molecules and materials. rsc.org In one application, it reacts with 4-substituted urazoles in an electrochemical process to form new sulfonamide derivatives. rsc.org It can also be used in the synthesis of sulfinate esters, which are themselves important intermediates. nih.gov The reaction of its reactive intermediate, an arenesulfinylimidazole (formed with 1,1'-carbonyldiimidazole), with amines yields N-alkyl and N-aryl arenesulfinamides. researchgate.net
Applications in Catalysis
While not typically used as a catalyst itself, this compound is instrumental in synthesizing compounds that have catalytic applications. The broader class of sulfonic acids is widely used in acid-catalyzed processes. beilstein-journals.orgmdpi.com Materials functionalized with sulfonic acid groups, often derived from precursors like this compound, can act as solid acid catalysts. These heterogeneous catalysts are advantageous because they are often reusable, eco-friendly, and suitable for a range of industrial processes, including the synthesis of fine chemicals and biofuels. beilstein-journals.orgmdpi.com
Use in Materials Science
In materials science, the sodium salt of this compound (sodium 4-chlorobenzenesulfinate) is noted for its utility. chlorobenzene.ltdsigmaaldrich.com It can be incorporated into the synthesis of special functional materials. For example, its structural features are useful when creating novel polymers or modifying material surfaces where specific electronic or reactive properties are desired. The presence of both the chloro and the sulfinate groups allows for further chemical modifications, making it a useful building block in the design of advanced materials. chlorobenzene.ltd
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate
The utility of 4-chlorobenzenesulfinic acid as an intermediate stems from the reactivity of its functional groups, which allows it to participate in numerous organic reactions. It is a foundational material for producing more complex and specialized chemicals.
Organic building blocks are essential functionalized molecules that act as the foundational units for constructing larger, more elaborate molecular architectures sigmaaldrich.comboronmolecular.com. This compound fits this description perfectly, providing a scaffold upon which chemists can build. Its benzene (B151609) ring, substituted with both a chlorine atom and a sulfinic acid group, offers multiple sites for chemical modification. This dual functionality allows for its incorporation into a diverse range of complex organic structures, making it a crucial component in the fields of medicinal chemistry, organic chemistry, and material science boronmolecular.com.
The presence of the sulfinic acid group is particularly important, as it can be converted into other functional groups, such as sulfonyl chlorides, sulfones, and sulfonamides, thereby expanding its synthetic potential. This versatility enables researchers to design and synthesize novel compounds with tailored properties for specific applications.
Table 1: Chemical Profile of this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 100-03-8 | chemsynthesis.comnih.gov |
| Molecular Formula | C₆H₅ClO₂S | chemsynthesis.comnih.gov |
| Molecular Weight | 176.62 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| Synonyms | p-Chlorobenzenesulfinic acid, Benzenesulfinic acid, 4-chloro- | nih.gov |
This compound is a direct precursor to a variety of arenesulfinic acid derivatives. A key transformation is its oxidation to 4-chlorobenzenesulfonyl chloride, a more reactive intermediate used extensively in organic synthesis. This sulfonyl chloride is a primary reagent for introducing the 4-chlorobenzenesulfonyl group into other molecules.
Furthermore, industrial processes have been developed for the preparation of related 4-chlorophenyl-sulfonyl compounds, where this compound or its salt (4-chlorobenzenesulfinate) is a crucial intermediate. In one described process, an aqueous solution of 4-chlorobenzenesulfinate (B8685509) is obtained and subsequently acidified to isolate the pure this compound google.com. This highlights its role as a direct and isolable precursor in the manufacturing of other valuable sulfonyl compounds google.com.
Applications in Medicinal Chemistry and Pharmaceutical Synthesis
The structural motifs derived from this compound are present in numerous biologically active compounds, making it a compound of interest in the pharmaceutical industry.
This compound serves as an intermediate in the synthesis of various pharmaceuticals guidechem.com. Its derivatives, particularly sulfonamides, have been investigated for a range of therapeutic uses. A recent study detailed the development of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a novel and potent inhibitor of β-catenin which demonstrates significant antitumor activity nih.gov. The synthesis of this and similar compounds relies on the 4-chlorobenzenesulfonamide scaffold, which is directly derived from this compound. The presence of the chlorobenzene ring is a critical feature in the structure-activity relationship of these potential therapeutic agents nih.gov.
The formation of sulfonamides is one of the most significant applications of this compound in medicinal chemistry. The typical synthetic route involves the conversion of the sulfinic acid to 4-chlorobenzenesulfonyl chloride. This highly reactive sulfonyl chloride is then reacted with various primary or secondary amines to yield a diverse library of N-substituted 4-chlorobenzenesulfonamides . This reaction is a cornerstone of sulfa drug synthesis.
These sulfonamide derivatives have been explored for various biological activities, including as antibacterial agents and enzyme inhibitors . For example, certain derivatives have shown significant inhibition of bacterial growth by interfering with folic acid synthesis, a mechanism similar to that of traditional sulfa drugs .
Table 2: Examples of Bioactive Molecules Derived from this compound Precursors
| Derivative Class | Example Compound | Pharmacological Activity | Source |
|---|---|---|---|
| Sulfonamides | N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide | Antitumor (β-catenin inhibitor) | nih.gov |
| N-substituted Sulfonamides | N-benzyl-4-chlorobenzenesulfonamide | Investigated for antibacterial properties |
Contributions to Agrochemical and Pesticide Production
Similar to its role in pharmaceuticals, this compound and its related compounds are important intermediates in the agrochemical sector. Sulfonated aromatic compounds are widely used in the synthesis of herbicides, fungicides, and other crop protection chemicals bjcop.in. The 4-chlorobenzenesulfonyl moiety is a key structural feature in certain pesticides.
While direct references to this compound's role are often linked to its more stable sulfonic acid counterpart, its utility as a reactive intermediate is applicable here as well. It is used in the production of certain pesticides, contributing to its importance in the agricultural industry solubilityofthings.com. For instance, the related compound 4-chlorobenzenesulfonic acid is known to be a byproduct in the manufacturing of the insecticide DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane), which underscores the relevance of the 4-chlorophenyl-sulfo structure in the agrochemical field amerigoscientific.comscbt.comchemicalbook.comca.gov. The principles of synthetic chemistry suggest that this compound can be a versatile precursor for creating active ingredients used in modern agrochemical formulations.
Utility in Materials Science
While specific research detailing the use of this compound as a functional monomer in specialty polymer materials is not extensively documented in readily available literature, the broader class of sulfinic acids and their derivatives has been explored in polymer chemistry.
Functional Monomer for Specialty Polymer Materials
The direct application of this compound as a functional monomer for creating specialty polymers is an area that requires more dedicated research. In principle, the sulfinic acid group could be incorporated into a polymer backbone or as a pendant group to impart specific functionalities. However, detailed studies outlining its polymerization behavior, the properties of the resulting polymers, and its advantages as a monomer are not widely reported.
The reactivity of the sulfinic acid group suggests potential for its inclusion in various polymerization schemes. For instance, it could theoretically participate in condensation polymerization reactions or be modified to contain a polymerizable group. The presence of the chloro- and sulfinic acid moieties on the benzene ring would be expected to influence the reactivity of the monomer and the properties of the final polymer, such as thermal stability, solubility, and its affinity for other substances. Further investigation is needed to fully realize the potential of this compound as a building block for novel polymeric materials.
Enhancement of Optical and Electrical Properties in Polymers
There is a lack of specific studies focusing on the enhancement of optical and electrical properties of polymers through the incorporation of this compound. The influence of a specific additive on a polymer's properties is highly dependent on the nature of the polymer matrix and the additive itself.
Generally, the incorporation of aromatic compounds and functional groups containing sulfur and chlorine can modify the refractive index, conductivity, and dielectric properties of a polymer. The polar nature of the sulfinic acid group and the presence of the chlorine atom could potentially influence the polymer's dielectric constant and its interaction with electromagnetic radiation. However, without specific experimental data, any discussion on the enhancement of optical and electrical properties remains speculative. Research in this area would be necessary to determine if and how this compound can be utilized to tailor the optoelectronic characteristics of polymeric materials.
Relevance in Dye Chemistry and Textile Applications
While the direct use of this compound in dye chemistry is not prominently featured in available literature, its related compound, 4-chlorobenzenesulfonic acid, is known to be an important intermediate in the synthesis of some dyes. This suggests a potential, though less documented, role for this compound in this field.
Impact on Dye Synthesis, Color, and Fastness Properties
The impact of this compound on dye synthesis, color, and fastness properties is not well-documented. In the synthesis of azo dyes, which are a major class of synthetic colorants, aromatic amines are diazotized and coupled with other aromatic compounds. While derivatives of aniline (B41778) and other aromatic amines are common starting materials, the direct involvement of this compound as a primary component in commercial dye synthesis is not frequently reported.
Catalytic Roles of this compound
The catalytic applications of this compound in organic reactions are not extensively reported in scientific literature. However, the related compound, 4-chlorobenzenesulfonic acid, is known to be used as a catalyst in some laboratory and industrial processes.
General Catalysis in Organic Reactions
While specific catalytic roles for this compound are not well-established, sulfinic acids, in general, can participate in various chemical transformations. Due to the acidic nature of the sulfinic acid proton, it could potentially act as a Brønsted acid catalyst in reactions such as esterification, etherification, and condensation reactions.
Furthermore, sulfinic acids and their salts can act as precursors to sulfonyl radicals, which can initiate radical polymerization or participate in other radical-mediated reactions. They can also serve as nucleophiles in certain substitution reactions. However, the specific catalytic efficacy and scope of this compound in a broad range of organic reactions have not been systematically investigated or reported. Further research would be needed to identify and optimize its potential catalytic activities.
Advanced Applications of this compound in Chemical Synthesis and Materials Science
While extensive research is available on the sulfonic acid analogue, detailed studies specifically focusing on the advanced catalytic applications of this compound are less common in publicly accessible literature. However, by examining the general reactivity of sulfinic acids and related organosulfur compounds, we can infer its potential roles in specialized chemical processes.
2 Redox and Polymerization Catalysis
The role of arylsulfinic acids in redox and polymerization catalysis is an area of specialized research. While specific data on this compound is limited, the general chemical behavior of sulfinic acids provides insight into their potential catalytic functions.
Redox Catalysis
Sulfinic acids are intermediates in the oxidative pathway of thiols, which can be further oxidized to sulfonic acids or reduced back to thiols under certain biological conditions nih.govwfu.edu. This inherent redox activity suggests that sulfinic acids, in principle, can act as redox mediators. The sulfur atom in a sulfinic acid is in an intermediate oxidation state, allowing it to act as both an oxidizing and a reducing agent.
In the context of catalysis, a compound like this compound could potentially participate in redox cycles. For instance, it could be oxidized by a strong oxidant to a sulfonyl radical or a sulfonic acid, and this more oxidized species could then oxidize a substrate before being reduced back to the sulfinic acid. Conversely, it could be reduced to a species that then reduces a substrate. However, the free acids are typically unstable and can disproportionate into sulfonic acid and a thiosulfonate wikipedia.org. This instability can be a limiting factor in their application as catalysts in isolated form.
Polymerization Catalysis
In the realm of polymerization, organic acids and their derivatives can serve as initiators or catalysts. For instance, sulfonic acids are known to be effective catalysts in various polymerization reactions researchgate.netnih.govmdpi.comuq.edu.au. While not a sulfonic acid, the acidic nature of this compound (with a pKa of approximately 2) suggests it could potentially act as an acid catalyst in certain polymerization processes, such as cationic polymerization nih.govrsc.orgmdpi.com.
3 Catalyst in Organic Chemistry Experiments
The application of this compound as a catalyst in general organic chemistry experiments is not widely documented in the provided search results, which tend to focus more on its sulfonic acid counterpart. However, the structural and electronic properties of the molecule allow for speculation on its potential catalytic activities.
As an acid, this compound could catalyze acid-mediated reactions. Its acidity is greater than that of corresponding carboxylic acids, which could make it a suitable catalyst for reactions such as esterification, acetal formation, or other reactions that are typically promoted by proton acids wikipedia.org. The presence of the electron-withdrawing chlorine atom would enhance the acidity of the sulfinic acid group.
Moreover, the sulfinate anion, the conjugate base of sulfinic acid, is a soft nucleophile nih.gov. This property could be exploited in catalytic cycles where the sulfinate anion participates in nucleophilic catalysis. The reaction of sulfinates with various electrophiles can lead to the formation of sulfones or sulfinate esters, which could be key steps in a catalytic process wikipedia.org.
It is important to note that while the principles of organic chemistry suggest these potential applications, detailed research findings and specific examples of this compound as a catalyst in the experiments mentioned are not prevalent in the available literature.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. Within this framework, specific functionals are used to approximate the exchange-correlation energy.
B3LYP and BP86 Levels of Theory in Mechanistic Studies
The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) and BP86 (Becke-Perdew 86) functionals are widely used in computational chemistry for the study of organic molecules and their reaction mechanisms. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which often provides a good balance of accuracy and computational cost for a wide range of systems. BP86 is a pure DFT functional that is also commonly used and can offer advantages in certain types of calculations.
Quantum Chemical Calculations
Broader quantum chemical calculations encompass a variety of methods beyond DFT, including ab initio and semi-empirical methods. These calculations can provide fundamental insights into the geometric and electronic structure of a molecule, such as bond lengths, bond angles, Mulliken atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). For 4-Chlorobenzenesulfinic acid, detailed reports of such comprehensive quantum chemical analyses are not prominent in the existing literature.
Modeling of Reaction Kinetics and Thermodynamics
The computational modeling of reaction kinetics and thermodynamics is crucial for understanding the feasibility and rate of chemical processes. This often involves the use of data derived from quantum chemical calculations to predict observable quantities.
Prediction of Reaction Rates (k_obs)
The prediction of observed reaction rates (k_obs) from first principles is a challenging yet important aspect of computational chemistry. It typically involves the calculation of activation free energies using transition state theory. There are no specific published models or datasets that focus on the prediction of k_obs for reactions involving this compound.
Analysis of Energetic Profiles of Reactions
The analysis of the energetic profiles of reactions provides a detailed map of the energy changes that occur as reactants are converted into products. This includes the identification of intermediates and transition states and the calculation of their relative energies. While this is a standard application of computational chemistry, detailed energetic profiles for reactions of this compound have not been a subject of extensive investigation in published research.
Analytical and Characterization Methodologies in Research
Electrochemical Techniques
Electrochemical methods are instrumental in studying the redox properties of 4-Chlorobenzenesulfinic acid, providing insights into its electron transfer kinetics and reaction mechanisms.
Cyclic voltammetry (CV) is a versatile electrochemical technique used to investigate the electrochemical behavior of compounds in solution. ossila.com It involves scanning the potential of an electrode and measuring the resulting current. For a compound like this compound, CV can be used to determine its oxidation and reduction potentials, study the reversibility of redox reactions, and gain information about the kinetics of electron transfer. ossila.comekb.eg
In a typical application, a cyclic voltammogram for a related compound, 4-aminobenzene sulfonic acid, was used to study its electrografting onto a graphite (B72142) pencil lead electrode. researchgate.net While specific studies on this compound are not prevalent, the methodology would involve observing the electrochemical response of the sulfinic acid moiety, which is susceptible to oxidation. The resulting voltammogram would provide key parameters such as anodic and cathodic peak potentials and currents. ossila.com
Table 1: Key Parameters Obtainable from Cyclic Voltammetry
| Parameter | Symbol | Information Provided |
| Anodic Peak Potential | Epa | Potential at which oxidation is maximal. |
| Cathodic Peak Potential | Epc | Potential at which reduction is maximal. |
| Anodic Peak Current | ipa | Proportional to the concentration of the analyte and the rate of the oxidation reaction. |
| Cathodic Peak Current | ipc | Proportional to the concentration of the analyte and the rate of the reduction reaction. |
| Half-wave Potential | E1/2 | Thermodynamic parameter related to the formal potential of the redox couple. |
Controlled-Potential Coulometry is an analytical method used for the precise determination of the number of electrons transferred in a redox reaction (the 'n' value) and for quantitative analysis of an analyte. libretexts.orglibretexts.org The technique involves applying a constant potential to a working electrode and measuring the total charge (in coulombs) that passes during an exhaustive electrolysis of the analyte. libretexts.org
This method is particularly useful for confirming reaction mechanisms. For instance, in the electrochemical oxidation of this compound, coulometry could definitively determine the number of electrons lost per molecule, thereby helping to identify the final oxidation product. The technique's high selectivity, achieved by careful selection of the applied potential, allows for the analysis of specific components within a mixture. libretexts.org
Spectroscopic Characterization
Spectroscopic methods are fundamental to the structural confirmation of this compound, providing detailed information about its atomic connectivity and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR would be employed. The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. These signals would appear as doublets due to coupling between adjacent protons.
While a specific spectrum for this compound is not available, data for the closely related 4-Chlorobenzenesulfonic acid shows aromatic proton signals at approximately 7.54 ppm and 7.80 ppm. chemicalbook.com Similar patterns are observed in other para-substituted benzene derivatives like 4-Amino-benzenesulfonic acid monosodium salt. chemicalbook.com The integration of these signals would confirm the presence of four aromatic protons.
Table 2: Expected ¹H NMR Spectral Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic C-H (adjacent to -SO₂H) | 7.7 - 7.9 | Doublet |
| Aromatic C-H (adjacent to -Cl) | 7.4 - 7.6 | Doublet |
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. lumenlearning.com For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of the sulfinic acid group, the chloro-substituted aromatic ring, and the C-Cl bond.
The key absorptions would include a strong band for the S=O stretch, typically found in the 1090-1040 cm⁻¹ region for sulfinic acids. Additionally, vibrations associated with the aromatic ring and the C-Cl bond would be present. docbrown.infolibretexts.org
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) |
| Sulfinic Acid | S=O Stretch | 1090 - 1040 |
| Sulfinic Acid | S-O Stretch | 910 - 830 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Aryl Halide | C-Cl Stretch | 1090 - 1080 (often weak) |
| Aromatic Ring | C-H Out-of-plane bend (para-substitution) | 860 - 800 |
Chromatographic Techniques (e.g., Thin Layer Chromatography)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Thin Layer Chromatography (TLC) is a simple, rapid, and versatile method for this purpose. nih.gov
In the context of this compound, TLC would typically be performed on a silica (B1680970) gel plate, which serves as the stationary phase. aga-analytical.com.pl A suitable mobile phase, or eluent, would be selected to achieve effective separation. For acidic compounds like sulfinic acids, the mobile phase often consists of a mixture of a nonpolar and a polar solvent, such as hexane (B92381) and ethyl acetate. To improve the separation and achieve well-defined spots, a small amount of an acid, like acetic acid, is often added to the eluent. aga-analytical.com.pl The position of the compound on the developed plate is identified by its retention factor (Rf) and can be visualized under UV light or by using a chemical staining agent. nih.gov This technique is invaluable for monitoring the progress of a chemical reaction involving this compound or for verifying its purity after synthesis and purification.
Environmental and Safety Considerations in Academic Research
Safe Handling and Storage Protocols in Laboratory Settings
In a laboratory environment, the safe handling and storage of 4-Chlorobenzenesulfinic acid are paramount to protect researchers and prevent accidents. This compound is corrosive and can cause severe skin burns and eye damage google.comwjpmr.com. Therefore, adherence to strict safety protocols is essential.
Personal Protective Equipment (PPE): When working with this compound, researchers must wear appropriate personal protective equipment. This includes chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat google.comsolubilityofthings.com. In situations where dust may be generated, respiratory protection should be used researchgate.net.
Handling Procedures:
Avoid contact with skin, eyes, and clothing google.com.
Prevent the formation and dispersion of dust google.comsolubilityofthings.com.
Use the compound in a well-ventilated area, preferably within a chemical fume hood solubilityofthings.commdpi.com.
Wash hands thoroughly after handling google.comsolubilityofthings.com.
Ensure that emergency equipment, such as eyewash stations and safety showers, is readily accessible google.com.
Storage Requirements: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials google.comsolubilityofthings.com. The container must be kept tightly closed to prevent moisture absorption and contamination google.comrsc.org. It is also important to store it in a locked cabinet to restrict access google.comgoogle.com. Due to its corrosive nature towards metals, it should be stored in appropriate containers google.comwjpmr.com.
Interactive Data Table: Handling and Storage Safety
| Precaution Category | Specific Protocol | Rationale |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | Prevents skin and eye contact, minimizing risk of burns and irritation. |
| Respiratory protection (when dust is present) | Avoids inhalation of irritating dust particles. | |
| Handling | Use in a well-ventilated area or fume hood | Minimizes inhalation exposure to dust or vapors. |
| Avoid creating dust | Prevents airborne dispersal and inhalation. | |
| Thorough hand washing after use | Removes any residual chemical from the skin. | |
| Storage | Cool, dry, well-ventilated area | Prevents degradation and reaction with moisture. |
| Tightly closed, corrosion-resistant containers | Maintains integrity of the compound and prevents leaks. | |
| Store locked up | Restricts access to authorized personnel only. |
Management of Chemical Waste and Environmental Impact
Proper management of chemical waste containing this compound is crucial to mitigate its environmental impact. As a chlorinated organic compound, its release into the environment should be strictly avoided rsc.org.
Waste Collection and Labeling: All waste containing this compound, including contaminated lab supplies and unused product, should be collected in designated, properly labeled, and sealed containers mdpi.comnih.govnih.gov. Labels should clearly identify the contents as hazardous waste mdpi.com.
Disposal Procedures: The disposal of this compound waste must comply with local, state, and federal regulations. It should not be disposed of down the drain solubilityofthings.comresearchgate.net. The primary method of disposal is through a licensed hazardous waste management company google.comnih.govyale.edu. For acidic waste, neutralization with a suitable base to a pH between 5.5 and 9.5 may be a preliminary step before disposal, but this should only be done for small volumes by trained personnel and in accordance with institutional guidelines scielo.org.za.
Environmental Impact: this compound is harmful to aquatic life researchgate.net. Due to its high water solubility, it is mobile in groundwater and resistant to degradation in water and adsorption to soil. While some studies have shown that certain microorganisms can biodegrade related compounds like 4-chlorobenzoic acid, the persistence of chlorinated compounds in the environment is a significant concern. Uncontrolled release can lead to contamination of water sources and soil.
Interactive Data Table: Waste Management and Environmental Fate
| Aspect | Guideline or Finding | Significance |
| Waste Identification | Hazardous Waste | Requires special handling and disposal procedures. |
| Collection | Labeled, sealed, corrosion-resistant containers | Prevents accidental exposure and environmental release. |
| Disposal Method | Licensed hazardous waste disposal service | Ensures compliance with environmental regulations and safe treatment. |
| Environmental Mobility | High water solubility, low soil adsorption | Can readily contaminate groundwater if released. |
| Aquatic Toxicity | Harmful to aquatic life | Poses a risk to ecosystems if it enters waterways. |
| Biodegradation | Resistant to degradation | Can persist in the environment for extended periods. |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes
The pursuit of more efficient, economical, and environmentally benign methods for synthesizing 4-Chlorobenzenesulfinic acid is a key focus of ongoing research. Traditional methods often rely on the reduction of 4-chlorobenzenesulfonyl chloride, which can involve harsh reagents and generate significant waste. Future synthetic strategies are expected to align with the principles of green chemistry, minimizing the environmental footprint of production.
Emerging methodologies that may be adapted for the synthesis of this compound include:
Catalytic Approaches: The development of novel catalysts could enable more direct and atom-economical routes. This includes exploring transition-metal-catalyzed cross-coupling reactions or biocatalytic processes that operate under mild conditions.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Researchers are likely to investigate the adaptation of synthetic routes to flow reactors, allowing for more efficient and reproducible production of this compound.
Electrochemical Synthesis: Electrosynthesis provides a green alternative to traditional redox reagents. Future research may focus on developing electrochemical methods for the reduction of 4-chlorobenzenesulfonyl chloride or the direct sulfination of chlorobenzene, using electricity as the primary reagent.
Exploration of Undiscovered Reactivity
While the fundamental reactivity of this compound is established, its full potential as a synthetic building block remains to be unlocked. Future research will likely focus on uncovering and harnessing novel reaction pathways to construct complex molecular architectures.
Areas of exploration for undiscovered reactivity include:
Asymmetric Catalysis: The development of chiral catalysts could enable the use of this compound in stereoselective transformations, providing access to enantiomerically pure compounds for applications in pharmaceuticals and agrochemicals.
Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. Investigating the participation of this compound in photoredox-catalyzed reactions could lead to the discovery of new carbon-sulfur and carbon-carbon bond-forming reactions.
Novel Heterocycle Synthesis: Acid-catalyzed reactions are known to produce novel heterocyclic compounds. The unique properties of this compound could be exploited in the design of new synthetic routes to valuable heterocyclic scaffolds.
By expanding the known reactivity of this compound, chemists can develop more efficient and innovative ways to synthesize a wide range of functional molecules.
Expansion of Applications in Emerging Fields
The unique electronic and structural properties of this compound make it an attractive candidate for applications beyond its traditional role as a synthetic intermediate. Researchers are beginning to explore its potential in cutting-edge fields such as materials science and nanotechnology.
| Emerging Field | Potential Application of this compound | Rationale |
|---|---|---|
| Advanced Polymers | Functional monomer or additive for specialty polymers. | The sulfinic acid group can be used to modify polymer properties, such as conductivity, thermal stability, and solubility. The chloro-substituent can further tune these properties. |
| Nanomaterials | Surface modification agent for nanoparticles and graphene oxide. | The hydrophilic sulfinic acid group can improve the dispersibility of nanomaterials in aqueous media, while the aromatic ring can engage in π-π stacking interactions. |
| Specialized Catalysis | Precursor for novel catalysts or ligands. | The sulfur atom and the substituted aromatic ring provide versatile coordination sites for the design of new catalytic systems. |
The functionalization of advanced materials with this compound or its derivatives could lead to the development of new technologies with enhanced performance characteristics. For instance, its incorporation into polymer membranes could improve proton conductivity for fuel cell applications.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity. Advanced computational modeling will play a crucial role in accelerating the discovery and development of new applications for this compound.
Applications of computational modeling in this context include:
Reaction Mechanism Elucidation: DFT calculations can provide detailed insights into the transition states and intermediates of reactions involving this compound, helping to rationalize experimental observations and guide the design of more efficient synthetic routes.
Prediction of Properties: Computational models can be used to predict the physicochemical properties of new molecules derived from this compound, such as their electronic structure, stability, and spectroscopic signatures. This can help to prioritize synthetic targets and streamline the discovery process.
Materials Design: Molecular modeling can be employed to simulate the interaction of this compound with surfaces and polymers, aiding in the rational design of new functional materials with tailored properties.
By leveraging the predictive power of computational chemistry, researchers can more efficiently explore the vast chemical space surrounding this compound and identify the most promising avenues for future research.
Sustainable and Eco-Friendly Research Innovations
In line with the global push towards a more sustainable chemical industry, future research on this compound will be heavily influenced by the principles of green chemistry. The goal is to minimize the environmental impact associated with its synthesis, use, and disposal.
Key areas for sustainable and eco-friendly research innovations include:
Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally friendly solvents, such as water, supercritical fluids, or bio-derived solvents, in reactions involving this compound.
Development of Recyclable Catalysts: Designing heterogeneous or immobilized catalysts for the synthesis and transformation of this compound that can be easily recovered and reused, reducing waste and cost.
Biocatalysis: Exploring the use of enzymes to catalyze reactions involving this compound, taking advantage of their high selectivity and mild operating conditions.
Continuous Flow Processes: Implementing continuous manufacturing processes to reduce waste, improve energy efficiency, and enhance the safety of chemical production.
By integrating these sustainable practices into the lifecycle of this compound, the chemical community can contribute to a more environmentally responsible future.
Q & A
Basic: What are the optimal synthetic routes for 4-chlorobenzenesulfinic acid, and how can reaction conditions be systematically optimized?
Methodological Answer:
A key synthesis involves isomerization of 2- or 3-chlorobenzenesulfonic acid derivatives using concentrated sulfuric acid at 100–300°C . To optimize conditions:
- Temperature Control: Higher temperatures (>200°C) favor the 4-isomer due to thermodynamic stability.
- Catalyst Screening: While sulfuric acid alone suffices, adding metal catalysts (e.g., FeCl₃, as seen in analogous sulfinic acid syntheses) may reduce reaction time .
- Purity Analysis: Post-synthesis, use HPLC with UV detection (λ = 254 nm) to monitor isomeric ratios and confirm >95% 4-isomer yield .
Basic: What analytical techniques are most reliable for characterizing this compound and verifying its purity?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for aromatic proton signals at δ 7.5–8.0 ppm (para-substitution pattern) and absence of peaks from ortho/meta isomers.
- ¹³C NMR: The sulfinic acid group (SO₂H) induces deshielding, with the C-4 carbon appearing at ~125 ppm .
- Mass Spectrometry (ESI-MS): Confirm molecular ion [M-H]⁻ at m/z 190.5 (C₆H₄ClO₂S⁻) .
- HPLC-PDA: Use a C18 column (acetonitrile/water + 0.1% TFA) to resolve isomeric impurities (<2% threshold) .
Advanced: How does this compound participate in Pd-catalyzed cross-coupling reactions, and what factors influence yield?
Methodological Answer:
In Heck-type reactions, this compound acts as an arylating agent. Key parameters:
- Catalyst System: Pd(OAc)₂ (5 mol%) with Cu(OAc)₂ as an oxidant enables coupling with alkenes (e.g., 4-chlorostyrene) at 80°C in DMF, yielding 67–83% .
- Electronic Effects: The electron-withdrawing Cl group enhances electrophilicity, favoring oxidative addition to Pd⁰.
- Side Reactions: Competing sulfone formation may occur if oxidant excess exceeds 1.5 equivalents. Mitigate via stepwise reagent addition .
Advanced: How can researchers ensure isomeric purity of this compound when synthesizing it from chlorobenzenesulfonic acid precursors?
Methodological Answer:
- Isomer-Specific Quenching: During synthesis, rapid cooling after reaching 250°C minimizes 2-/3-isomer reformation .
- Chromatographic Separation: Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) to isolate the 4-isomer. Validate purity via melting point (mp ~145–148°C) and differential scanning calorimetry (DSC) .
- Computational Modeling: DFT calculations (B3LYP/6-311+G(d,p)) predict thermodynamic stability of the 4-isomer, guiding reaction optimization .
Advanced: How should researchers address contradictions in reported yields for sulfinic acid-mediated reactions?
Methodological Answer:
Discrepancies often arise from:
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve Pd catalyst solubility but may decompose sulfinic acids. Test alternatives like toluene/water biphasic systems .
- Oxidant Selection: Cu(OAc)₂ vs. Ag₂CO₃: The latter increases yield but risks over-oxidation. Use cyclic voltammetry to map redox potentials of the sulfinic acid/oxidant pair .
- Substrate Scope Limitations: Electron-deficient alkenes (e.g., acrylates) give higher yields (85%) vs. styrenes (67–83%). Pre-screen substrates via Hammett σ⁺ values to predict reactivity .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Acid-resistant gloves (e.g., nitrile), goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation of sulfinic acid vapors, which may cause respiratory irritation.
- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Store waste in sealed containers labeled "corrosive" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
